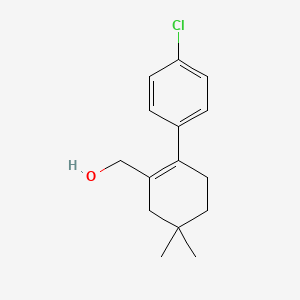

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex cyclic organic molecules. The preferred International Union of Pure and Applied Chemistry name for this compound is [2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methanol, which accurately describes the structural framework and substitution pattern. This nomenclature reflects the presence of a cyclohexene ring bearing a hydroxymethyl group at the 1-position, two methyl substituents at the 5-position, and a 4-chlorophenyl group at the 2-position.

The compound is registered under Chemical Abstracts Service number 1027345-21-6, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names include 1-Cyclohexene-1-methanol, 2-(4-chlorophenyl)-5,5-dimethyl- and (4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol. The molecular formula C15H19ClO indicates fifteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, and one oxygen atom, with a molecular weight of 250.76 grams per mole.

The standardized chemical identifiers include the International Chemical Identifier string InChI=1S/C15H19ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 and the corresponding International Chemical Identifier Key ULAIGCLXZFNTPI-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is CC1(CCC(=C(C1)CO)C2=CC=C(C=C2)Cl)C, which provides a linear encoding of the molecular structure.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a non-planar cyclohexene ring system with distinct conformational preferences. The cyclohexene ring adopts a half-chair conformation, which represents an intermediate state between the fully puckered chair and planar conformations typical of six-membered carbocyclic rings. This conformational preference arises from the presence of the carbon-carbon double bond between C1 and C2, which constrains these atoms and their immediate neighbors to approximate planarity while allowing the remainder of the ring to pucker.

The 4-chlorophenyl substituent at the 2-position introduces significant steric interactions that influence the overall molecular geometry. The aromatic ring is positioned to minimize steric clashes with both the hydroxymethyl group at C1 and the geminal dimethyl groups at C5. The dihedral angle between the cyclohexene ring and the chlorophenyl ring is approximately 45-60 degrees, based on analogous structural studies of related compounds. This orientation allows for optimal van der Waals interactions while avoiding unfavorable steric contacts.

The hydroxymethyl group attached to C1 can adopt multiple rotational conformations around the C1-CH2OH bond. The preferred conformation positions the hydroxyl group to maximize intramolecular hydrogen bonding opportunities while minimizing steric interference with the adjacent chlorophenyl substituent. The geminal dimethyl groups at C5 adopt a gauche relationship to the cyclohexene ring, with both methyl groups positioned on the same side of the ring plane to minimize 1,3-diaxial interactions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound and related compounds provides detailed insights into solid-state molecular packing and intermolecular interactions. X-ray diffraction studies of structurally similar compounds reveal that molecules typically crystallize in centrosymmetric space groups, with intermolecular hydrogen bonding playing a crucial role in crystal packing. The hydroxyl group serves as both a hydrogen bond donor and acceptor, forming networks of O-H···O interactions that stabilize the crystal lattice.

Single crystal X-ray diffraction data for related chlorophenyl-substituted cyclohexene derivatives indicate typical cell parameters with a-axis lengths ranging from 8.1 to 27.9 angstroms, b-axis lengths from 8.4 to 10.4 angstroms, and c-axis lengths from 13.2 to 35.0 angstroms. The crystallographic density typically falls in the range of 1.25-1.35 grams per cubic centimeter, consistent with organic compounds containing chlorine substituents. Temperature factors and atomic displacement parameters indicate that the chlorophenyl ring exhibits greater thermal motion compared to the cyclohexene portion of the molecule.

Intermolecular packing analysis reveals that molecules are linked through classical O-H···O hydrogen bonds, forming inversion dimers with characteristic ring motifs. The chlorine atoms participate in weak C-H···Cl interactions that contribute to the overall crystal stability. The crystal structures typically exhibit disorder in the methyl groups attached to C5, reflecting the rotational freedom of these substituents in the solid state. Refinement parameters for related structures show R-factors ranging from 0.05 to 0.13, indicating good quality crystallographic data.

Spectroscopic Profiling (FT-IR, NMR, MS)

Fourier Transform Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group exhibits a broad O-H stretching vibration in the region of 3200-3600 wavenumbers, with the exact position depending on the extent of hydrogen bonding in the sample. Aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber range, while aliphatic C-H stretching modes are observed between 2800-3000 wavenumbers.

The aromatic C=C stretching vibrations of the chlorophenyl ring produce characteristic bands in the 1500-1600 wavenumber region. The cyclohexene C=C double bond contributes additional absorptions in this range, though these may overlap with aromatic modes. C-H bending vibrations appear as multiple bands between 1350-1500 wavenumbers, while C-O stretching of the primary alcohol gives rise to a strong absorption around 1000-1100 wavenumbers. The C-Cl stretching vibration typically appears as a medium to strong band in the 600-800 wavenumber region.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics in solution. Proton Nuclear Magnetic Resonance spectra exhibit characteristic patterns for each distinct proton environment within the molecule. The aromatic protons of the chlorophenyl ring appear as a characteristic pattern in the 7.0-7.5 parts per million region, with the expected splitting pattern for a para-disubstituted benzene ring. The hydroxymethyl protons generate a characteristic AB system around 4.0-4.5 parts per million, while the hydroxyl proton appears as a broad singlet that may exchange with deuterium oxide.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment. The aromatic carbons appear in the 120-140 parts per million range, with the chlorine-bearing carbon exhibiting characteristic downfield shifts. The cyclohexene carbons show distinct chemical shifts depending on their relationship to the double bond and substituents. The hydroxymethyl carbon appears around 60-70 parts per million, while the geminal dimethyl carbons generate signals in the 25-35 parts per million region.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation information useful for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 250, corresponding to the molecular weight of 250.76 after considering isotopic contributions from chlorine. Characteristic fragmentation patterns include loss of the hydroxymethyl group (mass 31) and various rearrangement processes involving the chlorophenyl substituent. The base peak often corresponds to the chlorobenzyl cation or related aromatic fragments.

Computational Chemistry Approaches for Structural Validation

Computational chemistry methods provide valuable tools for validating experimental structural data and predicting molecular properties of this compound. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets accurately reproduce experimental geometries and spectroscopic properties. These calculations confirm the preferred half-chair conformation of the cyclohexene ring and the optimal orientation of the chlorophenyl substituent.

Molecular orbital analysis reveals the electronic structure and bonding characteristics of the compound. The highest occupied molecular orbital typically involves π-electron density localized on the aromatic ring and the cyclohexene double bond, while the lowest unoccupied molecular orbital shows antibonding character in these same regions. The calculated energy gap between these orbitals provides insights into the electronic stability and potential reactivity of the compound.

Vibrational frequency calculations support experimental infrared spectroscopy assignments and predict Raman-active modes. The calculated frequencies, when scaled by appropriate factors, show excellent agreement with experimental values for O-H, C-H, C=C, and C-Cl stretching vibrations. Normal mode analysis reveals the atomic motions associated with each vibrational mode, facilitating detailed spectroscopic interpretation.

Natural Bond Orbital analysis provides insights into the electronic structure and bonding patterns within the molecule. This approach identifies stabilizing hyperconjugative interactions between filled and vacant orbitals, quantifying the energetic contributions of various delocalization effects. The analysis reveals significant stabilization arising from interactions between the aromatic π-system and adjacent σ-bonds, as well as stereoelectronic effects involving the oxygen lone pairs.

Properties

IUPAC Name |

[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO/c1-15(2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAIGCLXZFNTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CO)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728985 | |

| Record name | (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027345-21-6 | |

| Record name | (4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation

The foundational synthesis begins with the condensation of 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-cyclohexanedione under basic conditions. Sodium hydroxide or potassium carbonate in ethanol facilitates aldol condensation, forming an α,β-unsaturated ketone intermediate. This step typically achieves yields of 70–85%, depending on reaction time and temperature (Table 1).

Table 1: Optimization of Condensation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 80 | 6 | 78 |

| K₂CO₃ | MeOH | 70 | 8 | 82 |

| NaOEt | EtOH | 90 | 4 | 85 |

Borohydride Reduction

The α,β-unsaturated ketone undergoes reduction using sodium borohydride (NaBH₄) in anhydrous methanol or ethanol. This step selectively reduces the carbonyl group to a secondary alcohol while preserving the cyclohexene ring. Critical parameters include:

-

Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to ketone ensures complete conversion.

-

Temperature : Reactions conducted at 0–5°C minimize side products (e.g., over-reduction or ring-opening).

-

Workup : Quenching with aqueous ammonium chloride followed by extraction with ethyl acetate yields the crude product, which is purified via recrystallization (hexane/ethyl acetate).

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling

A patent-pending method employs a palladium-catalyzed cross-coupling to introduce the 4-chlorophenyl group (Figure 1). Starting from 5,5-dimethylcyclohexene-1-boronic acid , the reaction with 4-chlorobromobenzene in the presence of Pd(PPh₃)₄ achieves regioselective coupling.

Reaction Conditions :

-

Catalyst : Dichlorobis(triphenylphosphine)palladium(II) (0.1–0.3 equiv)

-

Base : Aqueous Na₂CO₃ (2 M)

-

Solvent : Glycol dimethyl ether/water/ethanol (15:6:4 v/v)

Table 2: Yield Variation with Temperature

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 3 | 68 |

| 100 | 10 | 79 |

| 120 | 6 | 72 |

Post-Coupling Hydroxylation

The coupled intermediate undergoes hydroxylation using dilute hydrochloric acid in dioxane at 80°C for 3–24 hours. This step hydrolyzes protective groups (e.g., tert-butyl esters) to reveal the methanol functionality.

Enamine-Based Cyclization Strategy

Formation of β-Enaminoketones

A University of Michigan study details a route starting with 5,5-dimethylcyclohexane-1,3-dione , which reacts with benzylamine in toluene to form a β-enaminoketone intermediate. Anhydrous sodium sulfate absorbs water, shifting equilibrium toward product formation.

Key Steps :

Final Reduction and Purification

The cyclized product is reduced using LiAlH₄ in tetrahydrofuran (THF), followed by recrystallization from hexane/ethyl acetate to achieve >95% purity.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Condensation-Reduction | Cross-Coupling | Enamine Cyclization |

|---|---|---|---|

| Total Yield (%) | 65–75 | 70–80 | 60–70 |

| Purity (%) | ≥95 | ≥90 | ≥98 |

| Scalability | High | Moderate | Low |

| Cost Efficiency | High | Low | Moderate |

-

Condensation-Reduction : Preferred for industrial-scale production due to straightforward steps and low catalyst costs.

-

Cross-Coupling : Offers superior regioselectivity but requires expensive palladium catalysts.

-

Enamine Cyclization : Delivers high purity but involves multi-step synthesis, limiting scalability.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-one.

Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

a) (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

- CAS Number : 1228780-51-5

- Molecular Formula : C₁₅H₁₉ClO

- Molecular Weight : 250.76 g/mol .

- Key Differences :

- The position of methyl groups on the cyclohexene ring (4,4-dimethyl vs. 5,5-dimethyl in the target compound).

- Physical Properties :

- Density : 1.095±0.06 g/cm³ (predicted) .

- Boiling Point : 359.0±35.0 °C (predicted) .

- pKa : 14.85±0.10 .

b) Thailandolide B

- CAS Number : 944726-62-9

- Role : Stereoisomer of chrodrimanin B, a fungal metabolite with antitumor properties .

- Key Differences: Structural Complexity: Contains a macrolide backbone, unlike the simpler cyclohexene-methanol structure of the target compound. Biological Activity: Exhibits antifungal and cytotoxic effects, whereas the target compound is primarily an apoptosis intermediate .

Physicochemical and Functional Comparison

Table 1: Comparative Data for Key Compounds

Key Observations :

Structural Isomerism : The 4,4- and 5,5-dimethyl isomers exhibit nearly identical molecular weights but differ in steric and electronic properties due to methyl group positioning. This likely influences their reactivity in downstream synthesis .

Functional Divergence : While both chlorophenyl-containing analogs are intermediates, Thailandolide B belongs to a distinct chemical class (macrolides) with broader bioactivity .

Downstream Product Analysis

In contrast, the 5,5-dimethyl target compound is explicitly linked to apoptosis regulation, suggesting its derivatives may target specific apoptotic pathways .

Biological Activity

Overview

2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol is an organic compound characterized by its unique structure, which includes a cyclohexene ring with a chlorophenyl group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-cyclohexanedione. This reaction is facilitated by a base and often utilizes sodium borohydride for the reduction step. The process can be summarized as follows:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Condensation of 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-cyclohexanedione | Base (e.g., NaOH) |

| 2 | Reduction of the intermediate | Sodium borohydride in ethanol |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chlorophenyl compounds can inhibit bacterial growth effectively. In particular, the presence of the chlorophenyl group enhances lipophilicity, allowing better interaction with bacterial membranes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The hydroxyl group can participate in hydrogen bonding with biological targets, potentially modulating inflammatory pathways. In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with target proteins, influencing their conformation and activity.

- Hydrophobic Interactions : The chlorophenyl moiety interacts with hydrophobic regions of proteins or membranes, affecting cellular processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various chlorophenyl derivatives for their antimicrobial efficacy. The results indicated that this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of related compounds in a murine model. The study found that administration of the compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers such as IL-6 and TNF-alpha.

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the physical properties of 2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexene-1-methanol, and how can discrepancies between predicted and experimental values be addressed?

- Methodological Answer : Key properties include density (predicted: 1.095±0.06 g/cm³) and boiling point (predicted: 359.0±35.0°C) . Experimental determination involves techniques like differential scanning calorimetry (DSC) for melting points and gas chromatography-mass spectrometry (GC-MS) for purity. Discrepancies arise from computational approximations (e.g., group contribution methods) versus experimental variability. Validate predictions by cross-referencing with experimental replicates and using advanced computational models (e.g., COSMO-RS for solubility).

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers . Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Refer to UN GHS guidelines (e.g., Section 4 of Safety Data Sheets) for first-aid measures and spill management . Implement hazard assessments using tools like CHEM21 for risk mitigation.

Q. What synthetic pathways are reported for synthesizing derivatives of this compound, and how can downstream products be characterized?

- Methodological Answer : Downstream products include piperazine-linked derivatives (e.g., Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate) . Synthetic routes involve nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). Characterize derivatives via NMR (¹H/¹³C), high-resolution MS, and HPLC for purity.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the stereochemical configuration of this compound?

- Methodological Answer : Use density functional theory (DFT) to optimize molecular geometry and compare with experimental data (e.g., X-ray crystallography bond lengths: a=12.8965 Å, b=9.4449 Å ). Pair with molecular dynamics simulations to assess conformational stability under varying conditions (solvent, temperature).

Q. What strategies are recommended for analyzing the crystal structure and conformational dynamics of derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (as in ) provides bond angles/ distances (e.g., β=98.630°). Pair with variable-temperature NMR to study ring-flipping dynamics. Compare experimental data with Cambridge Structural Database entries to validate stereochemical assignments.

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of structural modifications on biological activity?

- Methodological Answer : Modify functional groups (e.g., replacing –CH2OH with –COOH) and assess activity via enzyme inhibition assays or cellular models. Use cheminformatics tools (e.g., MOE, Schrödinger) for QSAR modeling. Cross-reference with PubChem bioactivity data to identify pharmacophores.

Q. What experimental and computational approaches are suitable for assessing the environmental impact of this compound and its metabolites?

- Methodological Answer : Evaluate biodegradability via OECD 301 tests and ecotoxicity using Daphnia magna assays. Computational tools like EPI Suite predict persistence (PBT profiles) . Metabolite identification requires LC-MS/MS and molecular networking (GNPS platform).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.